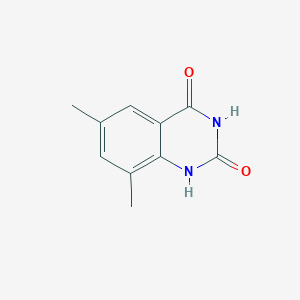

6,8-Dimethylquinazoline-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6,8-dimethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPXJPXNKZYQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712027 | |

| Record name | 6,8-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-20-2 | |

| Record name | 6,8-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6,8 Dimethylquinazoline 2,4 1h,3h Dione and Its Analogues

Established Synthetic Routes for 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Traditional synthetic methods for quinazoline-2,4(1H,3H)-diones, including the specific 6,8-dimethyl derivative, typically involve a two-stage process: the synthesis or derivatization of an appropriate precursor, followed by a cyclization reaction to form the heterocyclic core.

The formation of the quinazoline-2,4(1H,3H)-dione ring system relies on appropriately substituted benzene (B151609) ring precursors. The most common starting materials are derivatives of anthranilic acid (2-aminobenzoic acid), isatoic anhydride (B1165640), or 2-aminobenzonitrile. For the synthesis of this compound, the corresponding precursor would be 2-amino-3,5-dimethylbenzoic acid or its derivatives.

One established pathway involves the conversion of an anthranilic acid derivative into a corresponding urea (B33335) derivative. This is often achieved by reacting the anthranilic acid with potassium cyanate (B1221674) in water. jst.go.jp This intermediate urea derivative is then primed for the subsequent cyclization step.

Another common strategy begins with isatoic anhydride. The reaction of isatoic anhydride with an amine, such as phenylethylamine, in a solvent like dimethylformamide (DMF) yields an o-aminobenzamide derivative. mdpi.com This reaction proceeds through the evolution of carbon dioxide and provides the necessary precursor for cyclization. mdpi.com

Alternatively, 2-aminobenzonitriles serve as versatile precursors. These compounds can be directly used in cyclization reactions with various carbonyl sources to form the quinazolinedione ring. rsc.orgnih.govacs.org

The final and crucial step in the synthesis is the cyclization of the prepared precursor to form the bicyclic quinazoline-2,4(1H,3H)-dione system. The method of cyclization is dependent on the nature of the precursor.

When starting from urea derivatives of anthranilic acids, cyclization can be induced by treatment with a base like sodium hydroxide (B78521) (NaOH) in the same reaction vessel, which leads to the formation of monosodium salts of benzoylene urea that are then acidified to yield the final product. jst.go.jp

For o-aminobenzamide precursors, cyclization is commonly achieved using phosgene (B1210022) or its safer surrogates, such as triphosgene (B27547) or bis(trichloromethyl)-carbonate. mdpi.comnih.gov For instance, the reaction of 2-amino-N,3-dimethylbenzamide with bis(trichloromethyl)-carbonate in tetrahydrofuran (B95107) (THF) yields 3,8-dimethylquinazoline-2,4(1H,3H)-dione. nih.gov Similarly, treating an o-aminobenzamide with triphosgene in dichloromethane, followed by the addition of triethylamine (B128534) and refluxing, results in the formation of the quinazolinedione ring. mdpi.com

Aromatic o-aminonitriles can undergo condensation with DMF or N,N-diethylformamide in the presence of a catalyst like ZnCl₂ at high temperatures in a sealed reactor to yield the quinazolinedione product. nih.govacs.org

| Precursor | Reagent(s) for Cyclization | Product | Reference(s) |

| 2-Ureidobenzoic acid derivatives | NaOH, then HCl | Quinazoline-2,4(1H,3H)-dione derivatives | jst.go.jp |

| 2-Aminobenzamides | Triphosgene, Triethylamine | Quinazoline-2,4(1H,3H)-dione derivatives | mdpi.com |

| 2-Amino-N,3-dimethylbenzamide | Bis(trichloromethyl)-carbonate | 3,8-Dimethylquinazoline-2,4(1H,3H)-dione | nih.gov |

| Aromatic o-aminonitriles | DMF, ZnCl₂ | Quinazoline-2,4(1H,3H)-dione derivatives | nih.govacs.org |

Novel and Green Synthetic Approaches for Quinazoline-2,4(1H,3H)-dione Scaffolds

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing quinazoline-2,4(1H,3H)-dione scaffolds. These approaches emphasize catalyst-free conditions, one-pot strategies, and the use of environmentally benign reagents and solvents.

A significant development in green chemistry is the synthesis of quinazoline-2,4(1H,3H)-diones without the need for a catalyst. One such method involves the reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) in water. rsc.org This process proceeds efficiently to give excellent yields of the desired products, whereas the same reaction does not occur in organic solvents, highlighting the unique role of water in facilitating the reaction. rsc.org This approach is not only catalyst-free but also utilizes a renewable and non-toxic C1 source (CO₂), representing a highly sustainable synthetic route. rsc.org

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer considerable advantages in terms of efficiency, resource conservation, and waste reduction.

An eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that operates at room temperature in water. jst.go.jp This method begins with the reaction of anthranilic acid derivatives and potassium cyanate to form a urea intermediate, which then undergoes base-mediated cyclization and subsequent acidification in the same pot to afford the final product in near-quantitative yields. jst.go.jp The only waste generated is the aqueous filtrate, making the process highly environmentally friendly and scalable. jst.go.jp Another approach involves the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed one-pot reaction of 2-aminobenzamides with di-tert-butyl dicarbonate. acs.org

| Starting Material(s) | Key Features | Solvent | Reference(s) |

| Anthranilic acid derivatives, KOCN | One-pot, room temperature, eco-efficient | Water | jst.go.jp |

| 2-Aminobenzamides, Di-tert-butyl dicarbonate | DMAP-catalyzed, one-pot | Not specified | acs.org |

| 2-Iodoaniline, Tosyl methyl isocyanide | Cu-catalyzed, one-pot, ultrasonic conditions | THF | researchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For quinazoline-2,4(1H,3H)-diones, this includes the use of green solvents, alternative energy sources, and non-toxic reagents.

Water as a Green Solvent: The use of water as a reaction medium is a cornerstone of green synthesis. As mentioned, efficient one-pot and catalyst-free syntheses of quinazoline-2,4(1H,3H)-diones have been successfully carried out in water. jst.go.jprsc.org These methods avoid the use of volatile and often toxic organic solvents.

Carbon Dioxide as a C1 Source: Utilizing CO₂, an abundant and non-toxic greenhouse gas, as a building block for chemical synthesis is a key area of green chemistry research. Several methods now employ CO₂ as a carbonyl source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles. rsc.orgrsc.orgacs.org

Ionic Liquids: Ionic liquids (ILs) have been explored as dual solvent-catalyst systems for this synthesis. rsc.orgacs.org For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) can efficiently catalyze the reaction between 2-aminobenzonitriles and atmospheric CO₂. rsc.org The product is easily separated, and the ionic liquid can be reused multiple times without significant loss of activity, adding to the sustainability of the process. rsc.org

| Green Aspect | Approach | Starting Materials | Reference(s) |

| Green Solvent | Catalyst-free reaction in water | 2-Aminobenzonitriles, CO₂ | rsc.org |

| Green Solvent | One-pot reaction in water | Anthranilic acids, KOCN | jst.go.jp |

| Renewable Reagent | Use of CO₂ as C1 source | 2-Aminobenzonitriles | rsc.orgrsc.orgacs.org |

| Recyclable Catalyst/Solvent | Use of Ionic Liquids (e.g., [Bmim]Ac) | 2-Aminobenzonitriles, CO₂ | rsc.org |

Functionalization Strategies and Derivatization at the Quinazoline (B50416) Nucleus

The presence of two nitrogen atoms within the quinazoline-2,4(1H,3H)-dione core, along with the activated aromatic ring, offers multiple sites for chemical modification. The following sections explore the key functionalization strategies that have been applied to the 6,8-dimethyl analogue.

Alkylation and Acylation Reactions

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are susceptible to electrophilic attack, making alkylation and acylation common strategies for derivatization. While extensive research has been conducted on the broader class of quinazolinediones, specific studies on the 6,8-dimethyl derivative are less prevalent. However, general principles of these reactions can be inferred.

Alkylation reactions on the quinazolinedione scaffold are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen atoms, thereby increasing their nucleophilicity. Subsequent reaction with an alkyl halide or another suitable alkylating agent leads to the formation of N-alkylated products. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the quinazoline ring.

Acylation reactions proceed in a similar manner, employing acylating agents like acyl chlorides or anhydrides. These reactions introduce carbonyl functionalities, which can serve as handles for further synthetic transformations.

Table 1: Representative Alkylation and Acylation Reactions of Quinazoline-2,4(1H,3H)-dione Analogues

| Reagent 1 | Reagent 2 | Product |

| Quinazoline-2,4(1H,3H)-dione | Alkyl Halide | N-Alkyl-quinazoline-2,4(1H,3H)-dione |

| Quinazoline-2,4(1H,3H)-dione | Acyl Chloride | N-Acyl-quinazoline-2,4(1H,3H)-dione |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the quinazoline-2,4(1H,3H)-dione nucleus is a widely employed strategy to modulate the pharmacological properties of the resulting compounds. These moieties can be introduced at various positions, most commonly at the N1 or N3 atoms. This is often achieved by reacting the quinazolinedione with a heterocyclic compound containing a suitable leaving group or by a multi-step synthesis involving the initial introduction of a linker, followed by the construction of the heterocyclic ring.

For the this compound, this would involve similar synthetic approaches. For instance, N-alkylation with a haloalkyl-substituted heterocycle would directly append the heterocyclic moiety. Alternatively, a linker arm with a reactive functional group could be introduced at one of the nitrogen atoms, which could then be used to build the desired heterocyclic system.

Halogenation Studies

Halogenation of the aromatic ring of the quinazoline-2,4(1H,3H)-dione system provides valuable intermediates for further functionalization, such as cross-coupling reactions. The positions of halogenation are directed by the existing substituents on the benzene ring. In the case of this compound, the activating methyl groups would direct electrophilic halogenation to the 5- and 7-positions.

Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions can be tuned to control the degree of halogenation.

Table 2: Potential Halogenation Reactions of this compound

| Starting Material | Reagent | Potential Product(s) |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-6,8-dimethylquinazoline-2,4(1H,3H)-dione and/or 7-Bromo-6,8-dimethylquinazoline-2,4(1H,3H)-dione |

| This compound | N-Chlorosuccinimide (NCS) | 5-Chloro-6,8-dimethylquinazoline-2,4(1H,3H)-dione and/or 7-Chloro-6,8-dimethylquinazoline-2,4(1H,3H)-dione |

Note: This table outlines plausible reactions based on general principles of electrophilic aromatic substitution, as specific experimental data for the halogenation of this compound is not extensively documented.

Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations. However, detailed mechanistic studies specifically focused on the functionalization of this compound are scarce in the scientific literature.

The mechanisms of N-alkylation and N-acylation are generally understood to proceed via a standard nucleophilic substitution pathway (SN2 for primary alkyl halides). The nitrogen atom, after deprotonation by a base, acts as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent.

The mechanism of electrophilic halogenation of the aromatic ring follows the well-established pathway for electrophilic aromatic substitution. This involves the initial formation of a sigma complex (also known as an arenium ion), where the halogen electrophile has added to the aromatic ring. The stability of this intermediate is influenced by the directing effects of the substituents. In the case of this compound, the methyl groups and the fused pyrimidine (B1678525) ring would influence the regioselectivity of the attack. The final step involves the loss of a proton from the sigma complex to restore the aromaticity of the ring.

Further research into the specific reaction kinetics and computational modeling of the transition states for the functionalization of this compound would be highly valuable to the field of synthetic organic chemistry.

Structural Characterization and Solid State Analysis of 6,8 Dimethylquinazoline 2,4 1h,3h Dione and Its Derivatives

Crystallographic Analysis

Crystallographic studies offer definitive proof of molecular structure and reveal how molecules arrange themselves in a crystal lattice, which is governed by a network of non-covalent interactions.

While a specific single crystal X-ray diffraction study for 6,8-dimethylquinazoline-2,4(1H,3H)-dione was not identified in the reviewed literature, detailed crystallographic data are available for the parent compound, quinazoline-2,4(1H,3H)-dione nih.govresearchgate.net, and for the isomeric derivative, 3,8-dimethylquinazoline-2,4(1H,3H)-dione nih.gov. This data provides a robust framework for understanding the likely solid-state conformation of the 6,8-dimethyl derivative.

The parent compound, quinazoline-2,4(1H,3H)-dione, crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net Its derivative, 3,8-dimethylquinazoline-2,4(1H,3H)-dione, also crystallizes in a monoclinic system, but with the space group P21/c, and features a nearly co-planar arrangement of all its non-hydrogen atoms. nih.gov The key crystallographic parameters for these compounds are summarized below.

| Parameter | Quinazoline-2,4(1H,3H)-dione nih.govresearchgate.net | 3,8-Dimethylquinazoline-2,4(1H,3H)-dione nih.gov |

|---|---|---|

| Chemical Formula | C₈H₆N₂O₂ | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 162.15 | 190.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 10.891 (2) | 8.3604 (17) |

| b (Å) | 5.2810 (11) | 4.8599 (10) |

| c (Å) | 12.701 (3) | 22.288 (5) |

| β (°) | 99.61 (3) | 92.09 (3) |

| Volume (ų) | 720.2 (3) | 905.0 (3) |

| Z | 4 | 4 |

The crystal packing of quinazoline-2,4(1H,3H)-dione and its derivatives is dominated by a network of hydrogen bonds and π-π stacking interactions. In the crystal structure of the parent quinazoline-2,4(1H,3H)-dione, intermolecular N-H...O hydrogen bonds between the amine (N-H) and carbonyl (C=O) groups are fundamental. nih.gov These interactions create centrosymmetric dimers, where two molecules are linked in a head-to-head fashion. nih.govresearchgate.net These dimers are further connected by weaker N-H...O hydrogen bonds, ultimately forming a two-dimensional sheet-like network. nih.gov

In addition to hydrogen bonding, weak face-to-face π-π stacking interactions are observed between the aromatic benzene (B151609) and pyrimidine (B1678525) rings of adjacent, nearly coplanar molecules. nih.govresearchgate.net For the parent compound, the centroid-to-centroid distance between stacked rings is approximately 3.863 Å. nih.gov Similarly, in the 3,8-dimethyl derivative, molecules are linked into inversion dimers by pairs of N-H...O hydrogen bonds, and these dimers form chains through π-π interactions with a centroid-centroid distance of 3.602 Å. nih.gov It is highly probable that this compound would exhibit similar packing motifs, driven by the same types of N-H...O hydrogen bonding and π-π stacking interactions.

The quinazoline-2,4(1H,3H)-dione scaffold is a key component in the design of various enzyme inhibitors. X-ray crystallography has been instrumental in elucidating how these derivatives bind to their biological targets.

Notably, derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. rsc.orgnih.govacs.org Co-crystal structures of these inhibitors complexed with PARP-1 and PARP-2 have revealed their unique binding modes. rsc.orgnih.govacs.org These studies show the quinazolinedione core interacting with key amino acid residues in the enzyme's active site, providing critical information for structure-based drug design. For example, the crystal structure of one derivative (compound 11) complexed with PARP-1 demonstrated a specific and unique binding orientation that informed further development. rsc.org Another study revealed the binding features of a different derivative (Cpd36) within both PARP-1 and PARP-2. nih.gov

Furthermore, molecular docking studies, which predict the binding orientation of a molecule to its target, have been performed for quinazolinedione derivatives with other targets, including the receptor tyrosine kinases c-Met and VEGFR-2, which are implicated in cancer. nih.govtandfonline.com These computational models, often validated by comparing the predicted pose to that of a known co-crystallized ligand, help to rationalize the observed inhibitory activity and guide the synthesis of more potent compounds. nih.govsemanticscholar.org

Spectroscopic Elucidation of Structure

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds and providing information that is complementary to crystallographic data.

For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

Two singlets in the downfield region (around 11.0-11.5 ppm) corresponding to the two N-H protons.

Two singlets in the aromatic region (around 7.0-7.8 ppm) for the two aromatic protons at positions 5 and 7.

Two singlets in the upfield region (around 2.3 ppm) for the protons of the two methyl groups at positions 6 and 8.

The ¹³C NMR spectrum would show distinct signals for all 10 carbon atoms, including the two carbonyl carbons (C2 and C4) in the range of 150-163 ppm, the aromatic carbons, and the two methyl group carbons around 17-21 ppm.

| Predicted ¹H NMR Data for this compound (in DMSO-d₆) | ||

|---|---|---|

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N1-H, N3-H | ~11.0 - 11.5 | Singlet (broad) |

| Ar-H (C5-H, C7-H) | ~7.0 - 7.8 | Singlet |

| C6-CH₃, C8-CH₃ | ~2.3 | Singlet |

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₀N₂O₂), the calculated molecular weight is 190.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. semanticscholar.org

In techniques like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 191 or a deprotonated molecule [M-H]⁻ at m/z 189. semanticscholar.orgrsc.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation, likely involving characteristic losses of isocyanate (HNCO) or methyl radicals from the parent ion, which is typical for this class of compounds.

Structure Activity Relationship Sar Studies of 6,8 Dimethylquinazoline 2,4 1h,3h Dione Analogues

Impact of Substituents at Positions 6 and 8 on Biological Profiles

The nature of the substituents at the 6 and 8 positions of the quinazoline-2,4(1H,3H)-dione ring plays a crucial role in determining the biological activity of the resulting compounds. While studies specifically on the 6,8-dimethyl substitution are limited, research on related 6,8-disubstituted quinazolinones provides valuable insights into the impact of these positions.

For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized and evaluated for their antibacterial and anti-inflammatory activities. nih.gov The presence of the bulky and lipophilic iodine atoms at these positions was found to contribute significantly to the observed biological effects. nih.gov This suggests that the steric and electronic properties of the groups at positions 6 and 8 are key determinants of the pharmacological profile.

Table 1: Impact of C6 and C8 Substituents on the Biological Activity of Quinazolinone Analogues

| Compound ID | C6-Substituent | C8-Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| Analogue A | Iodo | Iodo | Antibacterial, Anti-inflammatory | nih.gov |

Role of Substituents at N1 and N3 Positions on Receptor Interactions

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core are frequently targeted for chemical modification to modulate the compound's affinity and selectivity for various receptors. The substituents at these positions can engage in crucial hydrogen bonding, hydrophobic, and electrostatic interactions within the receptor's binding site.

Studies on a variety of quinazoline-2,4(1H,3H)-dione derivatives have shown that the introduction of different moieties at the N1 and N3 positions can lead to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov For example, the incorporation of oxadiazole rings at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold has been explored to enhance antibacterial activity. nih.gov

In the context of 6,8-dimethylquinazoline-2,4(1H,3H)-dione, substitutions at the N1 and N3 positions would be expected to have a profound impact on receptor interactions. The nature and size of these substituents would dictate the orientation of the molecule within the binding pocket and its ability to form key interactions with amino acid residues.

Table 2: Influence of N1 and N3 Substituents on the Activity of Quinazoline-2,4(1H,3H)-dione Analogues

| Compound ID | N1-Substituent | N3-Substituent | Observed or Potential Impact | Reference |

|---|---|---|---|---|

| Analogue C | H | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl | Potential for enhanced antibacterial activity | nih.gov |

Influence of Peripheral Moieties on Target Selectivity

The attachment of various peripheral moieties to the core this compound structure can significantly influence the compound's target selectivity. By extending into different sub-pockets of a receptor or by interacting with different biological targets altogether, these peripheral groups can impart a high degree of specificity.

The concept of molecular hybridization, where two or more pharmacologically active moieties are combined into a single molecule, has been successfully applied to quinazolinone derivatives. frontiersin.org For example, the incorporation of moieties such as pyrazole (B372694) and/or oxazole (B20620) has been investigated to develop new antibacterial agents that inhibit DNA gyrase. rsc.org

For this compound analogues, the addition of carefully selected peripheral groups could be a strategy to direct their activity towards a specific enzyme or receptor. The size, shape, and chemical nature of these moieties would be critical in achieving the desired target selectivity.

Table 3: Effect of Peripheral Moieties on the Target Selectivity of Quinazolinone Analogues

| Compound ID | Peripheral Moiety | Potential Target | Reference |

|---|---|---|---|

| Analogue E | Acylthiourea, Pyrazole, Oxazole | DNA Gyrase | rsc.org |

Elucidation of Pharmacophoric Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound class of compounds, a detailed pharmacophore model would be instrumental in the rational design of new and more potent analogues.

While a specific pharmacophore model for this compound is not extensively documented, general pharmacophoric features for quinazolinedione derivatives can be inferred from various studies. Key features often include:

Aromatic/Hydrophobic Regions: The quinazoline (B50416) ring itself, including the 6,8-dimethyl substitution, provides a crucial hydrophobic core that can engage in van der Waals and pi-pi stacking interactions with the target protein.

Hydrogen Bond Donors and Acceptors: The carbonyl groups at positions 2 and 4, as well as the nitrogen atoms at N1 and N3 (if unsubstituted), can act as hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring the ligand within the binding site.

Additional Interaction Sites: Substituents at the N1, N3, and other positions can introduce additional hydrogen bonding, hydrophobic, or electrostatic interaction points, further refining the pharmacophore.

In silico molecular docking studies on various quinazolin-2,4-dione derivatives have helped to visualize these interactions and to understand the key pharmacophoric requirements for activity against specific targets like dihydrofolate reductase (DHFR). nih.gov

Table 4: General Pharmacophoric Features of Quinazoline-2,4(1H,3H)-dione Analogues

| Pharmacophoric Feature | Description | Potential Interaction |

|---|---|---|

| Aromatic Ring System | The core quinazoline structure | Hydrophobic interactions, pi-pi stacking |

| Hydrogen Bond Acceptors | Carbonyl groups at C2 and C4 | Hydrogen bonding with receptor amino acids |

| Hydrogen Bond Donors | NH groups at N1 and N3 (unsubstituted) | Hydrogen bonding with receptor amino acids |

Biological Activity and Molecular Mechanisms of Action Excluding Clinical Data and Safety

Enzyme Inhibition Studies

Comprehensive searches for studies detailing the inhibitory effects of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione on several key enzymes returned no specific results. The broader quinazoline (B50416) scaffold is known to be a versatile core for developing enzyme inhibitors, but data for this particular analogue is absent.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

No studies were found that evaluated the inhibitory activity of this compound against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). Research in this area has focused on other, more complex derivatives of the quinazoline-2,4-dione core as potential herbicides.

Thymidylate Synthase Inhibition

There is no available research documenting the effects of this compound on Thymidylate Synthase.

Dihydrofolate Reductase Inhibition

The inhibitory potential of this compound against Dihydrofolate Reductase has not been reported in the scientific literature.

Bacterial Gyrase and DNA Topoisomerase IV Inhibition

While the quinazoline-2,4-dione scaffold has been explored for the development of inhibitors against bacterial DNA gyrase and topoisomerase IV, no studies have been published that specifically test the this compound derivative.

Phosphatidylinositol 3-kinase (PI3K) Inhibition

There is no publicly available data on the interaction between this compound and Phosphatidylinositol 3-kinases (PI3Ks).

ALK2 Kinase Inhibition

The effect of this compound on the activity of ALK2 Kinase has not been documented in the available scientific literature.

Other Enzyme Targets (e.g., PDE4, CDK5, Cholinesterase)

The quinazoline-2,4(1H,3H)-dione skeleton is recognized for its interaction with various enzymes. Analogues of this structure have been reported to exhibit inhibitory effects on several key enzymes, including phosphodiesterase (PDE) 4, cyclin-dependent kinase 5 (CDK5), and cholinesterase. nih.govresearchgate.net

Phosphodiesterase (PDE) Inhibition : Certain quinazoline derivatives have been identified as inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. semanticscholar.org Specifically, PDE4, which is involved in regulating inflammation and other cellular processes, has been a target for quinazolinone-based compounds. nih.govresearchgate.net

Cyclin-Dependent Kinase (CDK5) Inhibition : The quinazoline-2,4(1H,3H)-dione scaffold has also been investigated for its potential to inhibit cyclin-dependent kinases. nih.govresearchgate.net CDK5 is implicated in various cellular processes, and its dysregulation has been linked to several disorders.

Cholinesterase Inhibition : A number of 2,4-disubstituted quinazoline derivatives have demonstrated the ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, several synthesized 2,4-disubstituted quinazoline derivatives showed potent inhibitory activity against equine butyrylcholinesterase (eqBuChE), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Receptor Modulation and Ligand Binding Studies

The versatility of the quinazoline-2,4(1H,3H)-dione structure extends to its ability to modulate various receptors, indicating its potential in neurological and psychiatric research.

Cellular and In Vitro Efficacy Investigations

The cytotoxic and growth-inhibitory properties of quinazoline-2,4(1H,3H)-dione derivatives have been evaluated in various cell lines, demonstrating potential applications in oncology and infectious diseases.

Growth Inhibition in Cell Lines (e.g., anticancer, antibacterial)

Anticancer Activity : Quinazoline-2,4(1H,3H)-diones have shown significant potential as anticancer agents by inhibiting the growth of multiple human tumor cell lines. nih.govmdpi.com Structure-activity relationship studies have indicated that substitutions at various positions of the quinazoline ring are crucial for activity. For instance, methoxyl substitution at the 6-position has been suggested to yield better activity in some derivatives. researchgate.net Several compounds from this class have demonstrated potent in vitro growth inhibition against a panel of 60 human tumor cell lines, with average logGI50 values indicating significant potency. nih.gov

| Compound | Average logGI50 | Reference |

|---|---|---|

| Compound 60 | -6.1 | nih.gov |

| Compound 65 | -6.13 | nih.gov |

| Compound 69 | -6.44 | nih.gov |

| Compound 72 | -6.39 | nih.gov |

| Compound 86 | -6.45 | nih.gov |

Antibacterial Activity : The quinazoline-2,4(1H,3H)-dione scaffold has served as a basis for the development of new antibacterial agents. nih.govresearchgate.net These compounds are designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, mechanisms similar to those of fluoroquinolone antibiotics. nih.gov Various derivatives have been evaluated against both Gram-positive and Gram-negative bacterial strains, with some showing moderate to promising activity. nih.govnih.govsemanticscholar.org For example, certain derivatives incorporating eight-membered nitrogen-heterocycles exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 2b | S. aureus / S. haemolyticus | 10 | nih.gov |

| Compound 2c | S. aureus / S. haemolyticus | 10 | nih.gov |

| Compound 3a | S. aureus | >10 | nih.gov |

Cell Cycle Modulation (if mechanistic and not clinical)

There is no available scientific literature that investigates the effects of this compound on cell cycle modulation.

Investigations of Specific Biological Pathways Modulated by the Compound

Scientific studies detailing the modulation of specific biological pathways by this compound have not been identified.

Agrochemical Applications (excluding dosage, safety, and field trials)

Herbicidal Activity and Mechanism in Plants

While numerous studies have explored the herbicidal potential of the quinazoline-2,4-dione scaffold, there is no specific research available on the herbicidal activity or the mechanism of action of this compound. The herbicidal action of related quinazoline-2,4-dione derivatives has been attributed to the inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) IX oxidase (PPO). These enzymes are crucial for pigment biosynthesis and other vital physiological processes in plants. Inhibition of these enzymes leads to bleaching symptoms and ultimately, plant death. However, it is important to note that these findings are for the general class of compounds and have not been specifically demonstrated for the 6,8-dimethyl variant.

Fungicidal and Insecticidal Activity (as an intermediate)

The potential of quinazoline-2,4-dione derivatives as fungicides and insecticides has been explored, often in the context of their use as intermediates in the synthesis of more complex bioactive molecules. However, there are no specific studies that report on the fungicidal or insecticidal activity of this compound, either as a final product or as an intermediate.

Advanced Applications and Future Research Directions

Design and Synthesis of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like Alzheimer's, cancer, and infectious diseases has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govplos.org The quinazoline-2,4(1H,3H)-dione framework is a versatile platform for MTDL design due to its ability to be functionalized at multiple positions, primarily the N1 and N3 atoms of the pyrimidine (B1678525) ring. nih.gov

Derivatives of the parent scaffold have been successfully designed as MTDLs for various conditions. For instance, certain quinazolinone hybrids have been developed as potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes implicated in Alzheimer's disease. nih.gov Other series have shown promise as antibacterial agents by simultaneously inhibiting bacterial gyrase and DNA topoisomerase IV. nih.gov The introduction of guanidine (B92328) moieties has led to compounds with dual Na+/H+ exchanger-1 (NHE-1) inhibitory and anti-inflammatory activities. mdpi.com

For 6,8-Dimethylquinazoline-2,4(1H,3H)-dione, the methyl groups at the C6 and C8 positions would serve to modify the molecule's lipophilicity and interaction with hydrophobic pockets in target proteins. This substitution pattern could be leveraged to fine-tune selectivity and potency in an MTDL strategy. Future research would involve synthesizing libraries of N1- and N3-substituted derivatives of this compound and screening them against a panel of disease-relevant targets to identify novel MTDLs.

| Derivative Class | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Quinazolinone-Hydrazine Cyanoacetamide Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

| Guanidine-Substituted Quinazoline-2,4(1H,3H)-diones | Na+/H+ Exchanger-1 (NHE-1), Inflammatory Pathways (e.g., IL-6) | Inflammation, Ischemia | mdpi.com |

| Fluoroquinolone-like Quinazoline-2,4(1H,3H)-diones | Bacterial Gyrase, DNA Topoisomerase IV | Bacterial Infections | nih.gov |

| Azo-8-hydroxyquinoline Derivatives | AChE, BuChE, Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | plos.org |

Exploration of Prodrug Strategies

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or inability to cross biological membranes. Prodrug strategies can address these issues by masking the active molecule with a temporary chemical group (a promoiety) that is cleaved in vivo to release the parent drug. nih.gov This approach has been highly successful, with a substantial percentage of approved drugs being classified as prodrugs. nih.gov

The this compound molecule possesses two secondary amine positions (N1 and N3) that are ideal for the attachment of promoieties. These positions can be functionalized to create, for example:

Phosphate or Amino Acid Esters: To significantly increase aqueous solubility for intravenous administration.

Acyloxymethyl or Alkoxycarbonyloxymethyl Ethers: To enhance lipophilicity and improve absorption across the gastrointestinal tract or the blood-brain barrier.

Targeted Prodrugs: Where the promoiety is a substrate for an enzyme that is overexpressed in diseased tissue (e.g., in tumors), leading to site-specific drug release.

Future research would focus on synthesizing such prodrugs of this compound and evaluating their stability, solubility, and rate of conversion back to the active parent compound in biological media.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific proteins or processes. The quinazoline-2,4(1H,3H)-dione scaffold has proven to be an effective pharmacophore for developing such probes.

A notable example is the creation of a novel PET (positron emission tomography) probe for imaging tumors that overexpress Poly(ADP-ribose) polymerase (PARP). nih.gov In this work, a pyridine-containing quinazoline-2,4(1H,3H)-dione was used as the PARP-targeting component. This was conjugated to a DOTA chelator, which securely holds a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga). The resulting probe, [⁶⁸Ga]Ga-SMIC-2001, demonstrated high affinity for PARP-1 and enabled clear tumor imaging in preclinical models. nih.gov

This successful strategy provides a direct blueprint for the development of probes based on this compound. By attaching appropriate reporter groups—such as fluorophores for microscopy, biotin (B1667282) for affinity purification, or chelators for radioimaging—to the N1 or N3 positions, this specific compound could be transformed into a suite of chemical probes to investigate biological targets with high precision. The 6,8-dimethyl substitution could potentially enhance binding affinity or alter cell permeability compared to the parent scaffold.

| Probe Name | Target | Core Scaffold | Reporter Group | Key Finding | Reference |

|---|---|---|---|---|---|

| [⁶⁸Ga]Ga-SMIC-2001 | PARP-1 | Pyridine-containing quinazoline-2,4(1H,3H)-dione | ⁶⁸Ga chelated by DOTA | High tumor-to-background contrast in U87MG xenograft models. | nih.gov |

Integration of Cheminformatics and Artificial Intelligence in Quinazoline-2,4(1H,3H)-dione Research

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new chemical entities. plos.org Cheminformatics and artificial intelligence (AI) offer powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources.

For this compound, these in silico techniques can be applied in several ways:

Molecular Docking: To predict how derivatives of the compound will bind to the active sites of various enzymes, providing insights into their potential as inhibitors. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds.

ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates, helping to identify molecules with favorable drug-like properties early in the discovery process. frontiersin.org

Machine Learning: To analyze large datasets of known active and inactive compounds to identify novel quinazolinedione-based scaffolds with a high probability of biological activity.

Applying these computational approaches to virtual libraries based on the this compound core would be a critical first step in exploring its therapeutic potential across a wide range of diseases.

Potential in Advanced Materials and Catalysis

While the primary focus of quinazoline-2,4(1H,3H)-dione research has been on its biological properties, its chemical structure suggests potential, albeit unexplored, applications in materials science. The planar, aromatic nature of the fused ring system, combined with its capacity for strong intermolecular interactions, makes it an interesting building block for supramolecular chemistry.

Crystal structure analyses of the parent quinazoline-2,4(1H,3H)-dione and its isomer 3,8-dimethylquinazoline-2,4(1H,3H)-dione reveal key interactions:

Hydrogen Bonding: Molecules form centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.govnih.gov

π–π Stacking: The planar ring systems stack on top of each other, with centroid-centroid distances indicative of stabilizing π–π interactions. nih.govnih.gov

These non-covalent interactions are fundamental to the self-assembly of molecules into ordered structures. It is plausible that this compound and its derivatives could be designed to form liquid crystals, gels, or other functional organic materials. However, its relevance and potential in catalysis have not been reported and remain a speculative area for future investigation.

Role in Fundamental Understanding of Molecular Recognition and Enzyme Catalysis

The study of how small molecules like this compound interact with biological macromolecules is central to understanding molecular recognition. The biological activity of this class of compounds arises from their ability to fit into specific binding pockets on proteins and disrupt their function.

By studying derivatives of this scaffold as enzyme inhibitors, researchers can gain profound insights into how enzymes work. nih.gov For example, determining the crystal structure of an enzyme bound to a quinazolinedione inhibitor can reveal the precise hydrogen bonds, hydrophobic interactions, and π-stacking that govern binding. This information elucidates the architecture of the enzyme's active site and provides a snapshot of the transition state of the reaction it catalyzes. The 6,8-dimethyl substitution pattern offers a unique tool to probe these interactions; the methyl groups act as steric and electronic reporters, and their effect on binding affinity can be measured to map out the topology of the binding site. Therefore, this compound serves not only as a potential therapeutic agent but also as a chemical tool for fundamental biochemical research.

Conclusion

Summary of Key Research Achievements and Insights

A thorough review of scientific literature and chemical databases reveals a significant lack of specific research focused on 6,8-Dimethylquinazoline-2,4(1H,3H)-dione. While the broader class of quinazoline-2,4(1H,3H)-diones has been extensively investigated for its potential in medicinal chemistry, including as anticancer, anti-inflammatory, and antimicrobial agents, these general findings cannot be directly extrapolated to the 6,8-dimethyl derivative without specific experimental validation.

The primary available data for this compound is its chemical identifier, CAS Number 136764-92-6, and its molecular formula, C10H10N2O2. Information regarding a closely related isomer, 3,8-Dimethylquinazoline-2,4(1H,3H)-dione, is available and includes a synthesis method and crystal structure data. This suggests that synthetic routes to the 6,8-dimethyl isomer are chemically feasible, likely proceeding through the cyclization of 3,5-dimethylanthranilic acid or its derivatives. However, specific reaction conditions, yields, and detailed characterization for the 6,8-dimethyl compound are not documented.

Identification of Remaining Research Gaps and Challenges

The current body of scientific knowledge exhibits a near-complete absence of data for this compound. The most significant research gaps include:

Synthesis and Characterization: There is no published, detailed, and validated synthetic protocol for this compound. Consequently, data on its fundamental chemical and physical properties, such as melting point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), are unavailable.

Biological Activity: The biological profile of this specific compound is entirely unexplored. There are no studies investigating its potential pharmacological effects, including any activity as a P2Y14 receptor antagonist or its influence on inflammatory pathways.

In Vitro and In Vivo Studies: No preclinical research, either in cell-based assays or in animal models, has been reported for this compound. Its mechanism of action, potency, and efficacy in any biological system remain unknown.

The primary challenge for researchers is the lack of foundational studies on this compound. Without a reliable synthesis and basic characterization, further investigation into its biological properties is impossible.

Future Outlook and Translational Research Potential (excluding clinical trials)

The future outlook for this compound is contingent on initiating fundamental chemical and biological research. The initial and most critical step would be the development and publication of a robust synthetic method, followed by comprehensive characterization of the pure compound.

Once the compound is accessible, its translational research potential could be explored in several areas, guided by the known activities of the broader quinazolinedione family. High-throughput screening could be employed to rapidly assess its activity against a wide range of biological targets. Based on the activities of other quinazolinediones, initial investigations could focus on:

Oncology: Evaluating its cytotoxic or cytostatic effects on various cancer cell lines.

Immunology and Inflammation: Investigating its potential to modulate inflammatory responses in relevant in vitro models, such as lipopolysaccharide-stimulated macrophages.

Infectious Diseases: Screening for antimicrobial or antiviral activity.

The discovery of any significant biological activity would pave the way for structure-activity relationship (SAR) studies, where analogs of this compound could be synthesized and tested to optimize potency and selectivity. Such foundational research is essential before any consideration of its potential for further preclinical development. In its current state, this compound represents an unexplored molecule with theoretical potential derived from its chemical class, but one that requires substantial basic research to ascertain any tangible scientific value.

常见问题

Q. What are the established synthetic routes for 6,8-Dimethylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation reactions of precursor heterocycles. For example, alkylation of 6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, yields crystalline derivatives (Table 1 in ) . Traditional methods involve anthranilic acid derivatives reacting with phosgene or urea, but these require toxic reagents and multistep procedures . A greener approach uses CO₂ and 2-aminobenzonitrile with a DBU catalyst, achieving 100% atom efficiency (Scheme 40 in ) .

Q. How can spectroscopic techniques (NMR, HRMS) characterize the structure and purity of this compound?

- Methodological Answer : ¹H/¹³C NMR is critical for confirming substituent positions and hydrogen bonding patterns. For example, 6-nitroquinazoline-2,4(1H,3H)-dione derivatives show distinct chemical shifts for aromatic protons (δ 8.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) (Table 1 in ) . HRMS validates molecular weight; for instance, derivatives in exhibit exact mass matches (e.g., [M+H]⁺ at m/z 381.12) . Purity can be assessed via HPLC or melting point analysis (MP 300°C for the compound in ) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : The compound is stable at 2–8°C but degrades in polar aprotic solvents like DMSO over time (Supplementary Figure 56 in ) . Solubility in acetic acid facilitates reactions with thioacetamide for heterocyclic modifications . Its crystalline nature (white solids in ) suggests limited solubility in non-polar solvents, requiring DMF or DMA for alkylation reactions .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer : Structural modifications at positions 6 and 8 are key. For example:

- Antimicrobial activity : Introducing thiazole or benzyl groups via alkylation () or Schiff base reactions () improves activity .

- Enzyme inhibition : Substituting with biphenylamino groups (e.g., 3-hydroxy-1-methyl-6-((4′-methylbiphenyl)amino) derivatives in ) enhances binding to HIV reverse transcriptase .

- Herbicidal activity : Fluorophenyl or hydroxycyclohexenone substituents (e.g., compound 23 in ) improve HPPD inhibition .

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts or low yields) be resolved during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or 2D NMR to identify intermediates (e.g., bromoacetyl byproducts in ) .

- Optimizing catalysts : Replace K₂CO₃ with DBU in CO₂-based synthesis to reduce side reactions () .

- Reaction monitoring : In situ IR or TLC can track cyclization steps (e.g., CO₂ incorporation in ) .

Q. What green chemistry strategies are viable for sustainable synthesis of quinazoline-2,4(1H,3H)-dione derivatives?

- Methodological Answer :

- CO₂ utilization : Direct carboxylation of 2-aminobenzonitrile with CO₂ under DBU catalysis achieves 90% yield () .

- Phosgene alternatives : Urea or potassium cyanate replaces toxic reagents in cyclization steps () .

- Solvent-free conditions : Microwave-assisted synthesis reduces DMF usage () .

Q. How do structural modifications impact the compound’s metabolic stability or cytotoxicity in pharmacological studies?

- Methodological Answer :

- Metabolic stability : Methyl or trifluoromethyl groups at position 6 reduce hepatic clearance (e.g., compound 31 in ) .

- Cytotoxicity : Thiazole-modified derivatives () show lower cytotoxicity in MTT assays compared to halogenated analogs .

- SAR studies : Quantitative structure-activity relationship (QSAR) models correlate logP values (e.g., 2.1 for compound 9g in ) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。